molecular formula C20H22O4 B12650314 Dipetalin CAS No. 59701-36-9

Dipetalin

Cat. No.: B12650314
CAS No.: 59701-36-9
M. Wt: 326.4 g/mol
InChI Key: NOGMHSRRWYDWTM-UHFFFAOYSA-N
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Description

Dipetalin is a specific, potent inhibitor of the serine protease thrombin, originally isolated from the blood-sucking insect Dipetalogaster maximus (the Mexican bug) . It is a Kazal-type protease inhibitor, a class of proteins characterized by a conserved fold stabilized by three disulfide bonds . The high-resolution NMR structure of its first domain (Dip-I) reveals the canonical Kazal-type fold, which includes a central alpha-helix and a short, two-stranded antiparallel beta-sheet . This structure is critical for its function, as the N-terminal segment of the Dip-I domain is the key contributor to the stability and inhibitory potency of the thrombin-dipetalin complex . The primary research application of this compound is in the study of blood coagulation (hemostasis) pathways. By selectively inhibiting thrombin, a central enzyme in the coagulation cascade, this compound serves as a valuable tool for researchers to dissect and understand the complex mechanisms of clot formation . Its mechanism of action involves forming a stable complex with thrombin, effectively blocking the enzyme's active site and preventing it from cleaving its natural substrates, such as fibrinogen . This specific activity makes it a relevant compound in biochemical and pharmacological research focused on developing novel antithrombotic strategies. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59701-36-9

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-8-one

InChI

InChI=1S/C20H22O4/c1-12(2)6-7-13-17(22-5)15-10-11-20(3,4)24-19(15)14-8-9-16(21)23-18(13)14/h6,8-11H,7H2,1-5H3

InChI Key

NOGMHSRRWYDWTM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C3=C1OC(=O)C=C3)OC(C=C2)(C)C)OC)C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Dipetalin

Identification and Isolation from Biological Sources

Dipetalin has been successfully identified and isolated from several key biological sources, contributing to the understanding of its distribution in nature.

Geleznowia verrucosa, a shrub species endemic to Western Australia, has been identified as a source organism for this compound. flower-db.combotanybrisbane.com This plant, commonly known as yellow bells, belongs to the Rutaceae family. botanybrisbane.comwikipedia.org While detailed studies on the isolation of this compound specifically from Geleznowia verrucosa were not extensively detailed in the provided search results, the plant is recognized as a natural source.

This compound is present in Zanthoxylum americanum, commonly known as Northern Prickly Ash. drclareacademy.complantaedb.comwikidata.orgcuni.cz This aromatic shrub or small tree is native to central and eastern North America and is also a member of the Rutaceae family. wikipedia.orgthatfoodgirl.com Studies on the constituents of Zanthoxylum americanum have identified this compound as one of the coumarins found in this plant. drclareacademy.complantaedb.comwikidata.org

This compound has also been found in blood-sucking insects, notably Dipetalogaster maximus. rcsb.orgnih.govplos.orgnih.govberkeley.edunih.govnih.govresearchgate.net In Dipetalogaster maximus, a large predatory blood-sucking bug, this compound functions as a Kazal-type serine protease inhibitor. rcsb.orgplos.orgnih.govnih.govnih.govresearchgate.net Specifically, a domain of this compound (Dip-I) has been shown to inhibit thrombin and trypsin activity. rcsb.orgnih.gov Its presence in the saliva of this insect is linked to counteracting host hemostasis during blood feeding. nih.govnih.gov

Current Understanding of this compound Biogenesis and Enzymatic Pathways

The current understanding of this compound biogenesis and its specific enzymatic pathways is not extensively detailed in the provided search results. This compound is chemically classified as a linear pyranocoumarin (B1669404) with the molecular formula C20H22O4. plantaedb.comnih.govncats.iomedkoo.com Coumarins are generally synthesized through pathways involving the shikimate pathway and the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the precursors for the coumarin (B35378) core and the prenyl side chains, respectively. While the general routes for coumarin biosynthesis are known, the specific enzymatic steps and genes involved in the formation of this compound in its natural sources, such as Zanthoxylum americanum or Geleznowia verrucosa, were not elucidated in the search results.

In the case of Dipetalogaster maximus, this compound is characterized as a proteinaceous Kazal-type serine protease inhibitor. rcsb.orgplos.orgnih.govnih.govnih.govresearchgate.net The biosynthesis of such protein inhibitors involves typical protein synthesis machinery, including transcription and translation of the gene encoding the protein, followed by post-translational modifications such as folding and disulfide bond formation, which are crucial for the protein's inhibitory activity. rcsb.orgnih.govnih.gov The NMR structure of the Dip-I domain reveals a canonical Kazal-type fold. rcsb.orgnih.gov

Structural Elucidation and Conformational Dynamics of Dipetalin

Primary Amino Acid Sequence Analysis

The foundation of structural characterization lies in determining the linear arrangement of amino acids that constitute the Dipetalin protein. This primary sequence dictates the potential for folding into specific three-dimensional structures and the formation of crucial elements like disulfide bonds. Amino acid analysis is a fundamental methodology used to determine the amino acid composition or content of proteins and peptides. researchgate.net Proteins and peptides are macromolecules composed of covalently bonded amino acid residues organized as linear polymers. researchgate.net

Sequence Alignment and Conservation Analysis

Sequence alignment involves comparing the primary amino acid sequence of this compound with sequences of other known proteins, particularly those belonging to the same family or exhibiting similar functions. This process helps identify regions of similarity and variation. Conservation analysis, building upon sequence alignment, quantifies the degree to which specific amino acid positions are conserved across related sequences. jalview.org This analysis measures the number of conserved physico-chemical properties for each column of the alignment. jalview.org Identities score highest, while substitutions to amino acids within the same physico-chemical class also contribute to the conservation score. jalview.org Conserved positions, often indicated by symbols like '*' or '+', suggest functional or structural importance. jalview.org The choice of sequence homologs included in multiple sequence alignments can significantly impact evolutionary conservation analysis. nih.gov Covariation analysis can be used to find putatively important residue pairs in a sequence alignment. plos.org

Three-Dimensional Structural Determination

While the primary sequence provides essential information, the biological activity of this compound is intrinsically linked to its intricate three-dimensional structure. Determining this structure, particularly in a biologically relevant environment like solution, is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution, providing insights into their dynamic behavior. nih.gov The high-resolution NMR structure of the Dip-I domain of this compound has been determined using multi-dimensional heteronuclear NMR spectroscopy. pdbj.orgebi.ac.uk This method is particularly valuable for studying disulfide-bridged peptides and proteins. nih.gov

1H, 13C, and 15N Sequence-Specific Resonance Assignments

A critical initial step in determining protein structure by NMR is obtaining sequence-specific resonance assignments for the hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei of each amino acid residue. These assignments act as spectroscopic fingerprints, linking specific signals in the NMR spectra to individual atoms within the protein sequence. Resonance assignments for this compound have been determined using conventional triple-resonance NMR methods. lsu.edu The Biological Magnetic Resonance Bank (BMRB) contains entries related to the NMR structure of the domain-I of the Kazal-type thrombin inhibitor this compound, including information on samples used for NMR experiments, such as uniformly ¹⁵N- and ¹⁵N,¹³C-labeled this compound in phosphate (B84403) buffer. bmrb.io Sequence-specific resonance assignments for the two-domain thrombin inhibitor this compound have been reported. acs.orgmbrl.ae

Elucidation of Disulfide Bond Configuration via NOE Constraints

Disulfide bonds, formed between cysteine residues, are crucial for stabilizing the three-dimensional structure of many proteins, including Kazal-type inhibitors like this compound. nih.gov Nuclear Overhauser Effect (NOE) constraints, derived from NMR experiments, provide information about the spatial proximity of atoms. By analyzing NOE cross-peaks between cysteine residues, the connectivity pattern of disulfide bonds can be elucidated. lsu.edunih.gov NOE-based distance restraints are determined from NOESY spectra. nih.gov Additional NOEs can be obtained from experiments like the ω¹-decoupled TOCSY-NOESY. nih.gov The configuration of disulfide bonds can be supported by NOE constraints. lsu.edu Disulfide bonds can adopt various conformations defined by the geometry of their dihedral angles. researchgate.net

Solution Structure Refinement and Validation Methodologies

Once a preliminary structure is calculated based on NMR data (such as resonance assignments and NOE constraints), it undergoes refinement and validation to improve its accuracy and assess its quality. Structure calculations are often performed iteratively using software that incorporates experimental constraints. nih.gov Refinement involves adjusting the atomic coordinates to best fit the experimental data while adhering to stereochemical principles. Validation methodologies, such as analyzing structural geometry and comparing calculated parameters to expected values, are used to assess the quality of the determined structure. nih.govnih.govplos.orgnih.gov Software tools are available to evaluate the quality of structures. nih.gov Restrained energy minimization can be applied during refinement. nih.govnih.gov

Computational Modeling and Prediction Approaches

Computational methods play a significant role in understanding the structural context and evolutionary history of proteins like this compound. These approaches often involve sequence analysis and three-dimensional structure prediction based on known homologous proteins.

PSI-BLAST for Related Sequence Retrieval and Phylogenetic Analysis

The Position-Specific Iterated BLAST (PSI-BLAST) algorithm is a tool used to find distantly related proteins by employing a profile built from an initial BLAST search. In studies involving Kazal-type proteins, including this compound, PSI-BLAST has been utilized to retrieve related sequences. This collection of sequences can then be used to construct a phylogenetic tree, which helps to visualize the evolutionary relationships between this compound and other Kazal-type inhibitors. For instance, a study investigating a Kazal type-1 protein from the sand-fly Phlebotomus papatasi used this compound as an initial query in PSI-BLAST to retrieve related sequences for phylogenetic analysis, identifying a distantly related protein nih.gov. Phylogenetic trees are typically created from BLAST hits based on multiple sequence alignments of the aligned sequence fragments chemcomp.com. Two common methods for constructing these trees are the Unweighted Pair Group Method with Arithmetic Mean (UPGMA) and Neighbor-Joining (NJ), with the latter generally considered more accurate as it does not assume a constant rate of evolution chemcomp.com.

Three-Dimensional Structure Prediction and Alignment with Homologous Proteins

Template-based modeling (TBM), including homology modeling and protein threading, is a reliable technique for predicting the three-dimensional (3D) structure of a protein when the structure of a homologous protein is known nih.govekb.egfrontiersin.org. This approach is based on the principle that protein structures are generally more conserved during evolution than their sequences nih.govekb.eg. For proteins with unknown structures, a 3D structure can be predicted by aligning the target sequence with known structures of homologous proteins (templates) ekb.egfrontiersin.org.

In the context of Kazal-type proteins, including those related to this compound, 3D structures have been predicted and aligned with homologous proteins like Rhodniin for further evaluation nih.gov. Homology modeling is considered accurate when the sequence identity between the target and template is greater than 30%, while threading is used for lower identities ekb.eg. Tools like the Dali server facilitate 3D homology searches by comparing the coordinates of a query protein structure against those in the Protein Data Bank (PDB) nih.govhelsinki.fi. This allows for the identification of structurally equivalent regions and the annotation of protein domains based on tertiary structures nih.gov.

Crystallographic Data Analysis (PDB Accession 1KMA)

While this compound's full structure is often studied using NMR, crystallographic data for related Kazal-type inhibitors and structural comparisons involving this compound (PDB accession 1KMA) provide valuable insights into its fold and characteristics. The PDB accession 1KMA specifically refers to the NMR structure of Domain-I of the Kazal-type thrombin inhibitor this compound rcsb.orgbmrb.iowwpdb.orgbmrb.io.

Structural homology searches using tools like DALI have shown that this compound (PDB code 1kma) is structurally similar to other Kazal-type inhibitors. For example, a DALI search with domain 1 of a non-classical Kazal-type serine protease inhibitor from horseshoe crab showed structural similarity to this compound (PDB code 1kma) with an root-mean-square deviation (rmsd) of 2.0 Å for 37 Cα atoms and 27.5% sequence identity nih.govresearchgate.netplos.orgplos.org. It also showed similarity to Rhodniin (PDB code 1tbq) with an rmsd of 1.5 Å for 36 Cα atoms and 35% identity nih.govplos.orgplos.org. These comparisons highlight the conserved structural features among Kazal-type inhibitors, despite variations in sequence.

Domain Architecture and Conserved Structural Motifs

This compound, as a Kazal-type inhibitor, possesses a characteristic domain architecture and conserved structural motifs essential for its function and stability.

Kazal-Type Domain Organization and Repetitive Characteristics

Kazal-type inhibitors are found in a wide range of organisms and are characterized by the presence of one or more Kazal domains frontiersin.orgebi.ac.uk. These domains are typically composed of 40 to 60 amino acids and contain six well-conserved cysteine residues frontiersin.org. This compound is described as a Kazal-type thrombin inhibitor nih.govplos.orgplos.org. The NMR structure of the first domain of this compound (Dip-I) exhibits the canonical Kazal-type fold, which includes a central alpha-helix and a short two-stranded antiparallel beta-sheet rcsb.orgnih.govebi.ac.uk. This structural motif is characteristic of classical Kazal domains embl.de.

Critical Role of Disulfide Bridges in Molecular Architecture and Stability

Disulfide bridges, formed between the sulfur atoms of two cysteine residues, are fundamental structural elements in proteins and peptides frontiersin.orgnih.govbiopharmaspec.comcreative-proteomics.comcreative-proteomics.com. These covalent links play a crucial role in stabilizing the three-dimensional structure of proteins, including those with Kazal domains biopharmaspec.comcreative-proteomics.comcreative-proteomics.com.

Kazal domains are structurally shaped by three disulfide bridges formed by the six conserved cysteine residues frontiersin.orgfrontiersin.orgnih.govfrontiersin.org. These disulfide bonds create rigid connections that help maintain the proper folding and stability of the protein structure biopharmaspec.comcreative-proteomics.com. In multi-domain Kazal inhibitors, highly conserved disulfide bridges are believed to maintain the architecture of the individual domains plos.orgplos.org. The formation of disulfide bonds is an oxidation reaction that occurs during protein folding and is essential for determining the final, stable 3D structure creative-proteomics.comcreative-proteomics.com. The cleavage of these bonds can lead to the collapse of the native conformation and loss of biological function frontiersin.orgnih.gov.

Conformational Analysis of the Reactive Site Loop

A critical component of serine protease inhibitors is the reactive site loop (RSL). In this compound, as with other canonical inhibitors, the RSL is prominently exposed on the protein's surface. lsu.eduplos.org This exposed loop adopts a specific conformation that is complementary to the active site of its target protease, thrombin, facilitating the inhibitory interaction. lsu.eduplos.org The conformation of the reactive site loop is structurally highly conserved among small serine proteinase inhibitors, mirroring a canonical binding mode. embl.de

The structural integrity and conformation of the RSL are often stabilized by disulfide bridges, with at least one typically encompassing the reactive loop. plos.org The sequence of the reactive site loop is crucial for determining the specificity of the inhibitor towards particular proteases, with the P1 residue holding significant importance in this interaction. plos.orgembl.de While the reactive loops of most classical and non-classical Kazal-type inhibitors, including the region encompassing cystines II and III, generally consist of nine amino acid residues, there is often limited sequence consensus within this region across different inhibitors. plos.org The presence of proline residues at positions P2 and P4' within the loop can contribute to maintaining the proper geometry of the reactive site, although these prolines are not strictly essential for function. plos.org Disulfide bonds are also known to contribute to holding the RSL in a relatively rigid conformation, which is important for effective binding to the protease. nih.gov

Structural Homology and Evolutionary Relationships with Other Protease Inhibitors

This compound is firmly established as a member of the Kazal family of serine protease inhibitors. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govnih.govfrontiersin.orgplos.org This family is one of 18 recognized families of serine protease inhibitors, highlighting the diverse strategies employed by organisms to regulate protease activity. researchgate.net Structural homology searches have revealed that this compound shares structural similarities with other inhibitors within the Kazal family. researchgate.netnih.govplos.org

Notable examples of inhibitors showing structural homology to this compound include the leech-derived tryptase inhibitor (PDB: 1ldt), rhodniin (PDB: 1tbq), and the turkey ovomucoid third domain (OMTKY3) (PDB: 1yu6). researchgate.netnih.govplos.org Structural comparisons using methods like DALI have quantified these similarities. For instance, comparisons have shown root-mean-square deviation (RMSD) values of 2.0 Å for 37 Cα atoms with leech-derived tryptase inhibitor (27.5% sequence identity) and with rhodniin (27.5% sequence identity for 37 Cα atoms). researchgate.netnih.govplos.org Another comparison with rhodniin showed an RMSD of 1.5 Å for 36 Cα atoms with 35% sequence identity. researchgate.netnih.govplos.org Structural homology with turkey ovomucoid third domain (OMTKY3) showed an RMSD of 2.3 Å for 32 Cα atoms with 25% sequence identity. researchgate.netnih.govplos.org

These structural similarities underscore shared evolutionary origins and conserved structural motifs within the Kazal family, despite variations in sequence and specific protease targets. The presence of Kazal-type proteins, including this compound in Dipetalogaster maximus, in hematophagous arthropods suggests a role in counteracting the host's hemostatic system during blood feeding. nih.gov Phylogenetic analysis utilizing this compound sequences can help in identifying and understanding the evolutionary relationships among related Kazal-type proteins across different species. nih.govnih.gov

Structural Homology Data for this compound

Homologous InhibitorPDB IDCα Atoms ComparedRMSD (Å)Sequence Identity (%)Source Organism
Leech-derived tryptase inhibitor1ldt372.027.5Leech
Rhodniin1tbq372.027.5Rhodnius prolixus (Insect)
Rhodniin1tbq361.535.0Rhodnius prolixus (Insect)
Turkey ovomucoid third domain1yu6322.325.0Meleagris gallopavo (Turkey)

Biochemical Mechanisms of Action and Enzyme Specificity of Dipetalin

Thrombin Inhibition Kinetics and Thermodynamics

Studies on Dipetalin have investigated its ability to inhibit thrombin, a key enzyme in the coagulation cascade. The interaction is characterized by specific kinetic and thermodynamic parameters.

Direct Inhibition of Thrombin Activity

This compound functions as a direct inhibitor of thrombin activity. wikipedia.orguonbi.ac.ke Direct thrombin inhibitors (DTIs) bind directly to the thrombin enzyme, preventing it from cleaving fibrinogen into fibrin (B1330869) and thus inhibiting clot formation. wikipedia.org Unlike indirect inhibitors that require cofactors like antithrombin, DTIs like this compound exert their effect by directly occupying the active site or exosites of thrombin. wikipedia.org this compound is categorized among natural thrombin inhibitors, alongside compounds such as hirudin, bothroiacin, rhodniin, and triabin. if-pan.krakow.plscispace.com

Quantitative Assessment of Inhibitory Potency

Molecular Interactions at the Enzyme Active Site

Understanding the molecular interactions between this compound and thrombin at the enzyme's active site is crucial for elucidating its inhibitory mechanism.

Comparative Analysis of Binding Modes with Natural and Peptidomimetic Thrombin Inhibitors

This compound belongs to the class of natural thrombin inhibitors. scispace.com Comparing its binding mode to that of other natural inhibitors, such as hirudin, bothroiacin, rhodniin, and triabin, as well as peptidomimetic compounds, can reveal common inhibitory strategies and unique features of this compound. if-pan.krakow.plscispace.com Peptidomimetic inhibitors are designed to mimic the peptide sequences that interact with the thrombin active site. scispace.com For example, bivalirudin, a synthetic derivative of hirudin, forms a stoichiometric complex with thrombin, binding to the active site and an exosite. scispace.com Rhodniin, another natural Kazal-type inhibitor like this compound, inhibits thrombin by binding of one domain at the active site and another at the exosite. nih.govplos.org A comparison of the structural homology between this compound and rhodniin shows similarities in their Kazal-type domains, suggesting potentially similar binding strategies involving both the active site and exosites of thrombin. nih.govplos.org

Structure-Function Relationship of this compound Domains

This compound is a two-domain Kazal-type inhibitor. nih.gov The functional properties of this compound are closely linked to the individual contributions of its constituent domains, Dip-I and Dip-II. Studies utilizing recombinantly expressed domains (Dip-I+II, Dip-I, and Dip-II) have been instrumental in dissecting the relationship between their structure and inhibitory function. ebi.ac.uknih.gov

Differential Inhibitory Capacity and Specificity of Individual Domains (e.g., Dip-I versus Dip-II)

Investigations into the individual domains of this compound have revealed differential inhibitory capacities and specificities. Functional studies have identified Dip-I as a key contributor to the stability of the thrombin/dipetalin complex and its inhibitory potency. ebi.ac.uk This indicates that the Dip-I domain plays a crucial role in the primary inhibitory function of this compound against thrombin.

Furthermore, as mentioned in section 4.3.1, the Dip-I domain has been shown to form a complex with and inhibit trypsin activity, whereas the Dip-II domain does not. ebi.ac.uk This demonstrates a clear difference in the specificity of the two domains, with Dip-I exhibiting inhibitory activity against both thrombin and trypsin, while Dip-II appears to lack inhibitory activity against trypsin.

The high-resolution NMR structure of the Dip-I domain has been determined, revealing the canonical Kazal-type fold characterized by a central alpha-helix and a short two-stranded antiparallel beta-sheet. ebi.ac.uk Molecular modeling studies comparing the interaction of Dip-I with thrombin and trypsin to other Kazal-type inhibitors suggest that the N-terminal segment of Dip-I possesses the structural prerequisites for inhibitory interactions with both proteinases, explaining its capacity to interact with different enzymes. ebi.ac.uk

The differential activity of the domains highlights how the modular architecture of this compound allows for distinct functional roles, with Dip-I being central to its inhibitory properties against target proteases like thrombin and trypsin.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5316928
Trypsin5311489
Alpha-Chymotrypsin3032548
Subtilisin A16132390

Data Tables

Based on the search results, a summary of the observed inhibitory activity of this compound domains against Trypsin can be presented in a table.

This compound DomainInhibitory Activity Against TrypsinReference
Dip-IYes ebi.ac.uk
Dip-IINo ebi.ac.uk
Dip-I+II (Full)Not explicitly stated for trypsin alone in provided results, but Dip-I contributes to overall potency ebi.ac.uknih.gov ebi.ac.uknih.gov

Note: Specific quantitative data (e.g., Ki values) for this compound or its domains against Trypsin, Alpha-Chymotrypsin, or Subtilisin A were not consistently available across the provided search snippets to create a comprehensive quantitative data table for cross-reactivity.

Biological Roles and Physiological Implications of Dipetalin

Involvement in Invertebrate Host-Defense Mechanisms

Invertebrates rely on innate immunity as their primary defense against pathogens, lacking the adaptive immune system found in vertebrates. Serine protease cascades are integral to invertebrate innate immunity, regulating processes such as hemolymph coagulation and the prophenoloxidase (ProPO) system. nih.govscience.gov Protease inhibitors, including those of the Kazal-type like Dipetalin, play crucial roles in modulating these cascades to maintain homeostasis and combat infections. nih.govscience.govresearchgate.net

Regulation of Hemolymph Coagulation Cascade

The hemolymph coagulation cascade in invertebrates is a vital defense mechanism that helps to wall off invading pathogens and prevent their spread. nih.gov This cascade involves a series of serine proteases that are activated sequentially, leading to the formation of a clot. nih.gov Kazal-type inhibitors are speculated to participate in the regulation of this cascade. nih.gov For instance, studies on the horseshoe crab Carcinoscorpius rotundicauda have identified Kazal-type inhibitors that may downregulate blood coagulation serine enzymes, potentially preventing random activation of coagulation under normal conditions. nih.gov this compound, being a Kazal-type thrombin inhibitor, is structurally homologous to other inhibitors known to target components of coagulation systems, such as rhodniin. nih.gov

Contribution to Innate Immunity in Specific Organisms (e.g., Procambarus clarkii)

Kazal-type serine proteinase inhibitors are believed to function as regulators of host-defense reactions or inhibitors against proteinases from microorganisms in crustaceans. science.govscience.gov In the freshwater crayfish Procambarus clarkii, a three-domain Kazal-type serine proteinase inhibitor, hcPcSPI1, has been identified and shown to play important roles in innate immunity. science.govscience.gov This inhibitor was found to be upregulated in hemocytes upon stimulation with Escherichia coli. science.gov Recombinant hcPcSPI1 demonstrated the ability to attach to various bacteria and fungi and exhibited bacteriostatic activity against certain Bacillus species. science.gov While this compound itself is not directly mentioned in the context of Procambarus clarkii in the provided search results, the research on hcPcSPI1 in this organism provides a strong example of how Kazal-type inhibitors contribute to crustacean innate immunity, a role that aligns with the known function of this compound as a Kazal-type inhibitor in invertebrates. science.govscience.gov The innate immune system of P. clarkii involves various factors and pathways to defend against pathogens. mdpi.comfrontiersin.orgmdpi.comamazon.esnih.gov

Interactions with Pathogen-Derived Proteases

Serine proteases play a crucial role in host-pathogen interactions, and pathogens often secrete proteases as virulence factors. nih.govresearchgate.netfrontiersin.orgmdpi.com Invertebrates employ protease inhibitors as a defense strategy against these pathogen-derived proteases. nih.govfrontiersin.org this compound, as a Kazal-type serine protease inhibitor, is capable of inhibiting various proteases. frontiersin.org Kazal inhibitors interact with proteases through non-covalent binding, leading to strong inhibition. frontiersin.org Their interactions can involve multiple amino acids, influencing binding intensity and specificity towards targets such as trypsin, elastase, chymotrypsin, and subtilisin. frontiersin.org The structural homology of this compound to other Kazal-type inhibitors known to interact with bacterial proteases like subtilisin suggests a role for this compound in inhibiting pathogen-derived enzymes. nih.gov

Advanced Methodological Approaches in Dipetalin Research

Spectroscopic Techniques in Structural Biology

Spectroscopic techniques play a crucial role in determining the three-dimensional structure of biological macromolecules like Dipetalin, which is essential for understanding their function. rsc.orgrsc.orguniroma3.it

High-Resolution Multi-Dimensional NMR Spectroscopy

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the structure of the Dip-I domain of this compound. nih.govebi.ac.ukguidetopharmacology.org This technique allows for the detailed analysis of the magnetic properties of atomic nuclei within the molecule, providing constraints on interatomic distances and angles. Multi-dimensional NMR experiments, particularly multi-dimensional heteronuclear NMR spectroscopy, are essential for resolving the complex spectra of larger molecules like proteins, enabling the assignment of resonances to specific nuclei and the subsequent determination of the three-dimensional structure in solution. rsc.orgrsc.orguniroma3.itresearchgate.net The high-resolution NMR structure of the Dip-I domain of this compound has been determined using this approach, revealing its canonical Kazal-type fold, characterized by a central alpha-helix and a short two-stranded antiparallel beta-sheet. nih.govebi.ac.ukguidetopharmacology.org The structure data for the Dip-I domain is publicly available (PDB accession number: 1KMA). nih.govguidetopharmacology.org The determination involved calculating 100 conformers, with 20 submitted, based on target function selection criteria. nih.gov

NMR Structure Determination Data for this compound Dip-I Domain (PDB ID: 1KMA)

AspectDetail
MethodSOLUTION NMR
Conformers Calculated100
Conformers Submitted20
Selection Criteriatarget function
Deposited Residue Count55
Unique Protein Chains1
Total Structure Weight6.09 kDa
Atom Count422

Computational Biology and Bioinformatics in Proteomics

Computational biology and bioinformatics approaches are vital for analyzing biological data, predicting protein properties, and simulating molecular interactions, complementing experimental studies of this compound.

Sequence Homology and Phylogenetic Analysis

Sequence homology and phylogenetic analysis have been applied to study the evolutionary relationships of this compound, particularly within the Kazal-type inhibitor family. This compound is recognized as a Kazal-type inhibitor protein. nih.govebi.ac.ukguidetopharmacology.orgebi.ac.uknih.govuonbi.ac.ke Studies have utilized tools like PSI-BLAST, initiated with this compound sequences, to identify related proteins and construct phylogenetic trees. science.govfishersci.pt This allows researchers to understand the evolutionary history of this compound and its relationship to other serine protease inhibitors from various organisms, including other hematophagous insects. ebi.ac.ukscience.govfishersci.pt Phylogenetic analysis helps in identifying conserved regions and variations within the Kazal domain, providing insights into potential functional similarities and differences among related inhibitors.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics simulations are employed to study the interaction between this compound and its target proteinases, such as thrombin and trypsin, at an atomic level. ebi.ac.ukguidetopharmacology.orgscience.gov Molecular modeling, which includes docking, has been used to compare the binding of the Dip-I domain with thrombin and trypsin by analyzing molecular complexes of other known Kazal-type inhibitors. ebi.ac.ukguidetopharmacology.org This comparative approach helps in identifying key molecular regions involved in the inhibitor-proteinase interaction. ebi.ac.ukguidetopharmacology.org Furthermore, molecular dynamics simulations have been utilized to assess the stability of inhibitor-proteinase complexes and calculate binding free energies. science.gov For instance, a study comparing the binding of a homology-modeled Kazal protein (identified using this compound in sequence analysis) with thrombin against the well-characterized rhodniin-thrombin complex employed molecular dynamics simulations and the MM/GBSA method to calculate binding free energies, providing quantitative insights into the strength of interaction. science.gov

Applications of Protein Structure Validation Software

Protein structure validation software plays a critical role in assessing the quality and accuracy of experimentally determined protein structures, such as the NMR structure of this compound's Dip-I domain (PDB ID: 1KMA). nih.govguidetopharmacology.org While the specific software used for the 1KMA validation is not explicitly detailed in the search results, standard validation procedures for structures deposited in the Protein Data Bank (PDB) involve various checks. guidetopharmacology.org Common protein structure validation tools include programs that analyze dihedral angles (e.g., Ramachandran plots), evaluate steric clashes, assess covalent geometry, and analyze all-atom contacts. These software applications help identify potential errors or inconsistencies in the determined structure, ensuring its reliability for further analysis and functional interpretation. A validation report summary for PDB entry 1KMA is available, indicating that the structure has undergone quality assessment. guidetopharmacology.org

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for characterizing the function, stability, and interaction properties of this compound. Studies on this compound and its domains (Dip-I+II, Dip-I, and Dip-II) have involved functional assays to dissect their inhibitory properties against serine proteinases like thrombin and trypsin. ebi.ac.ukguidetopharmacology.org These biochemical studies help determine the specificity and potency of this compound as an inhibitor. Techniques such as SDS-PAGE are used to analyze the purity and molecular weight of purified this compound and its recombinant domains. While specific detailed biochemical and biophysical data for this compound beyond its inhibitory activity and structural determination are not extensively covered in the provided snippets, research on other serine protease inhibitors commonly involves techniques to determine inhibition constants (Ki), study binding kinetics, assess thermal and chemical stability, and analyze conformational changes using methods like Circular Dichroism (CD). These techniques provide crucial data on the functional characteristics and physical properties of the inhibitor.

Enzyme Activity Assays (e.g., Thrombin Inhibition Assays)

Enzyme activity assays are fundamental to characterizing the inhibitory potency of compounds like this compound against target proteases such as thrombin. These assays typically involve incubating the enzyme with a substrate that produces a measurable signal upon cleavage, such as a chromogenic substrate. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in the signal.

For thrombin inhibition assays, a common approach utilizes a chromogenic substrate that, when cleaved by thrombin, releases a detectable molecule, often p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. bpsbioscience.com The increase in absorbance at this wavelength is directly proportional to thrombin activity. bpsbioscience.com To assess the inhibitory effect of this compound, the enzyme (thrombin) is preincubated with varying concentrations of this compound before the substrate is added. bpsbioscience.com The reduction in the rate of substrate cleavage in the presence of this compound indicates its inhibitory activity.

Detailed research findings using such assays have shown that Dipetalogastin, a protein with anticoagulant activity isolated from Dipetalogaster maximus and exhibiting homology to other thrombin inhibitors, potently inhibits thrombin. nih.gov Its specific thrombin inhibitory activity has been reported as 9,300 antithrombin units/mg protein. nih.gov This protein forms tight-binding 1:1 molar complexes with thrombin, demonstrating a very low dissociation constant (Kd) of 125 fM. nih.gov This indicates a strong affinity between the inhibitor and the enzyme.

Blood Coagulation Assays (e.g., PT, aPTT)

The aPTT assay specifically assesses the intrinsic and common pathways of coagulation, involving factors such as XII, XI, IX, VIII, X, V, prothrombin (II), and fibrinogen (I). nih.govpathologytestsexplained.org.au It is performed by adding a surface activator, phospholipid, and calcium to citrated plasma and measuring the time to clot formation. eclinpath.compathologytestsexplained.org.au A prolonged aPTT can indicate deficiencies in the factors involved in these pathways or the presence of inhibitors that interfere with their function. eclinpath.comnih.gov

The PT assay evaluates the extrinsic and common pathways, primarily assessing factor VII, as well as factors X, V, prothrombin, and fibrinogen. nih.gov This test involves adding thromboplastin (B12709170) (tissue factor and phospholipid) and calcium to citrated plasma and measuring the clotting time. nih.gov

While the provided search results discuss these assays in general and mention their use in evaluating anticoagulants and thrombin inhibitors, specific detailed findings on how this compound directly impacts PT and aPTT values were not extensively detailed within the snippets. However, given that this compound is a thrombin inhibitor, and thrombin is a key enzyme in the common pathway (involved in converting fibrinogen to fibrin), it is expected that this compound would influence these coagulation times, particularly the aPTT, as thrombin inhibition impacts the final stages of the coagulation cascade. nih.govpathologytestsexplained.org.au Studies on Dipetalogastin, a related inhibitor, have utilized blood coagulation tests to characterize its anticoagulant activity. nih.gov

Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur when two molecules interact. harvard.edumalvernpanalytical.comwikipedia.org This label-free method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.edumalvernpanalytical.comwikipedia.orgnih.govnih.gov

In an ITC experiment, a solution of one binding partner (the ligand) is incrementally injected into a sample cell containing the other binding partner (e.g., this compound and thrombin) in solution. malvernpanalytical.comwikipedia.org Heat is either released or absorbed as binding occurs, and this heat change is precisely measured by the calorimeter. harvard.edumalvernpanalytical.comwikipedia.org By analyzing the heat flow following each injection, a binding isotherm is generated, from which the thermodynamic parameters can be determined. malvernpanalytical.com

ITC is particularly valuable for studying protein-ligand interactions and can elucidate the driving forces behind molecular recognition. malvernpanalytical.comnih.govnih.gov The enthalpy change (ΔH) provides insight into the types of bonds formed (e.g., hydrogen bonds, van der Waals interactions), while the entropy change (ΔS) relates to changes in the order or disorder of the system upon binding. harvard.edunih.gov The binding affinity (Kd) indicates the strength of the interaction, and the stoichiometry (n) reveals the number of ligand molecules that bind to each molecule of the other partner. harvard.edumalvernpanalytical.comwikipedia.org

While the search results describe ITC in detail and its broad applications in studying biomolecular interactions, specific published ITC data detailing the thermodynamic parameters of this compound binding to thrombin were not found within the provided snippets. However, the technique is well-suited for such studies and would provide valuable insights into the molecular basis of this compound's inhibitory activity.

Recombinant Protein Expression and Purification Strategies

Research on proteins like this compound often requires obtaining sufficient quantities of pure, functional protein. Recombinant protein expression and purification strategies are essential for this purpose. These strategies involve introducing the gene encoding the protein into a host organism (such as bacteria, yeast, or mammalian cells) for expression, followed by isolating and purifying the synthesized protein. nih.govbiotechniques.comntu.edu.sg

Various host systems are available, each with its advantages and disadvantages in terms of expression yield, protein folding, and post-translational modifications. biotechniques.com Escherichia coli is a common host for its rapid growth and high expression levels, but it may not be suitable for proteins requiring complex folding or glycosylation. nih.govbiotechniques.com Eukaryotic systems like yeast or mammalian cells are often used for proteins that require post-translational modifications or complex folding for activity. biotechniques.comntu.edu.sg

Purification strategies typically involve a series of chromatography steps that exploit the physical and chemical properties of the target protein, such as size, charge, and affinity. nih.govamericanpharmaceuticalreview.com Affinity chromatography is a widely used technique, often employing affinity tags engineered into the recombinant protein. nih.govamericanpharmaceuticalreview.com These tags, such as polyhistidine (His-tag), glutathione-S-transferase (GST), or FLAG tag, allow the protein to bind specifically to a ligand immobilized on a chromatography matrix, enabling its separation from host cell contaminants. americanpharmaceuticalreview.com After capture, the tag may be removed by specific proteases. americanpharmaceuticalreview.com

For this compound, which is a Kazal-type inhibitor protein, recombinant expression has been utilized to study its domains and their interaction with proteases like thrombin and trypsin. ebi.ac.uk Functional studies of recombinantly expressed domains (e.g., Dip-I+II, Dip-I, and Dip-II) allowed researchers to dissect the thrombin inhibitory properties and identify key regions responsible for complex stability and inhibitory potency. ebi.ac.uk This highlights the importance of recombinant expression and purification in enabling detailed functional and structural studies of this compound and its variants.

Derivatives, Analogs, and Engineered Forms of Dipetalin

Rational Design and Synthesis of Chimeric Proteins

Information regarding the rational design and synthesis of chimeric proteins incorporating Dipetalin is not available in the reviewed scientific literature. There are no published studies detailing the development of fusion proteins with synergistic activities, such as Staphylokinase-Dipetalin constructs. Consequently, there is no information on the assessment of the structural integrity and functional retention of any such engineered constructs.

Mutational Analysis and Structure-Activity Relationship Studies

Similarly, a thorough search of scientific databases reveals no studies focused on the mutational analysis of this compound. Research on the structure-activity relationships of this specific compound, which would involve a systematic investigation of how modifications to its chemical structure affect its biological activity, has not been publicly reported.

Future Perspectives and Unexplored Research Avenues for Dipetalin

Deeper Elucidation of Complete Biosynthetic Pathways

While Dipetalin is known to be a protein composed of Kazal-type domains, the complete enzymatic machinery and regulatory mechanisms governing its biosynthesis in Dipetalogaster maximus or other potential source organisms are not yet fully elucidated. Future research could focus on identifying all the genes involved in the synthesis, post-translational modification (such as disulfide bond formation which are crucial for the structure and function of Kazal-type inhibitors frontiersin.orgfrontiersin.org), and secretion of this compound. Techniques such as transcriptomics and proteomics of the relevant tissues (e.g., salivary glands in blood-sucking insects) could help identify candidate enzymes and regulatory elements. researchgate.netnih.gov Understanding the biosynthetic pathway could potentially enable recombinant production or synthetic biology approaches for obtaining this compound or its variants.

Comprehensive Analysis of Physiological Roles Across a Wider Range of Organisms

Current research primarily highlights this compound's role as a protease inhibitor in Dipetalogaster maximus, particularly in inhibiting thrombin to facilitate blood feeding. ebi.ac.ukresearchgate.netnih.gov However, the physiological roles of this compound or similar Kazal-type inhibitors might extend to other processes in Dipetalogaster maximus or be present and functional in other organisms. Future studies could explore its potential involvement in the regulation of other proteases, not just those involved in hemostasis, but also those participating in digestion, development, or immune responses in its native organism. researchgate.netnih.gov Furthermore, investigating the presence and function of this compound-like proteins in a wider variety of organisms, especially other blood-feeding arthropods or invertebrates, could reveal conserved or diversified physiological roles of this class of inhibitors.

Detailed Investigation of Specificity Determinants for Protease Interactions

This compound is known to interact with thrombin and trypsin, with specific domains contributing differently to the interaction and inhibitory potency. ebi.ac.uk A more detailed investigation into the molecular determinants of this compound's specificity for different proteases is warranted. This could involve site-directed mutagenesis studies to identify key amino acid residues in this compound responsible for binding and inhibition of its targets. ebi.ac.uk Structural studies, such as co-crystallography or advanced NMR techniques, of this compound in complex with its target proteases could provide high-resolution insights into the interaction interfaces and the mechanisms of inhibition. ebi.ac.ukfrontiersin.orgfrontiersin.org Such knowledge is crucial for understanding the precise biological functions of this compound and for potentially designing modified inhibitors with altered specificities.

Development of Novel Research Tools and Probes Based on the this compound Scaffold

The unique structure and protease inhibitory activity of this compound make it a potential scaffold for developing novel research tools and probes. ebi.ac.uk Future work could focus on using this compound or its functional domains as affinity probes to isolate and identify novel protease targets in biological samples. ebi.ac.uk Fluorescently labeled or immobilized this compound could be used in assays to study protease activity or distribution in tissues or cells. distancelearning.instituteegyankosh.ac.in Furthermore, the structural information of this compound and its complexes could guide the design of peptidomimetic or small-molecule inhibitors that mimic its activity, potentially leading to the development of new therapeutic agents targeting specific proteases. scispace.com

Q & A

Q. What ethical frameworks apply when studying this compound’s effects in animal models of human disease?

  • Methodological Guidance:
  • 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles. Use in silico or ex vivo models (e.g., organoids) where feasible .
  • Transparency in Adverse Events : Report all observed toxicities, even if not statistically significant, to inform future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.